molecular formula C12H20O2 B14263794 Ethyl 2-hexylcycloprop-2-enecarboxylate CAS No. 131295-27-7

Ethyl 2-hexylcycloprop-2-enecarboxylate

Cat. No.: B14263794
CAS No.: 131295-27-7
M. Wt: 196.29 g/mol
InChI Key: INFUVDNGPQPBES-UHFFFAOYSA-N
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Description

Ethyl 2-hexylcycloprop-2-enecarboxylate is an organic compound with the molecular formula C12H20O2. It is a cyclopropene derivative, characterized by a three-membered ring structure with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hexylcycloprop-2-enecarboxylate typically involves the reaction of hexylmagnesium bromide with ethyl 2-bromocycloprop-2-enecarboxylate. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexylcycloprop-2-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or ethers, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hexylcycloprop-2-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexylcycloprop-2-enecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropene ring structure allows for unique interactions with biological macromolecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methylcycloprop-2-enecarboxylate
  • Ethyl 2-phenylcycloprop-2-enecarboxylate
  • Ethyl 2-butylcycloprop-2-enecarboxylate

Uniqueness

Ethyl 2-hexylcycloprop-2-enecarboxylate is unique due to its longer hexyl chain, which can influence its physical properties and reactivity. This structural variation can lead to different biological activities and applications compared to its shorter-chain analogs.

Properties

CAS No.

131295-27-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl 2-hexylcycloprop-2-ene-1-carboxylate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-10-9-11(10)12(13)14-4-2/h9,11H,3-8H2,1-2H3

InChI Key

INFUVDNGPQPBES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC1C(=O)OCC

Origin of Product

United States

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